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Compound of Interest

Compound Name: 2-Benzyloxy-4-iodophenol

Cat. No.: B135325

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of 2-
Benzyloxy-4-iodophenol, a valuable intermediate in organic synthesis. The document details
a verified synthetic protocol and presents key analytical data essential for its characterization.

Physicochemical Properties

Property Value

Chemical Formula C13H11102
Molecular Weight 326.13 g/mol

CAS Number 289471-92-7
Appearance White to yellow solid

Synthesis of 2-Benzyloxy-4-iodophenol

A reliable method for the preparation of 2-Benzyloxy-4-iodophenol involves the electrophilic
iodination of 2-benzyloxyphenol. This approach offers a direct route to the target molecule.

Experimental Protocol: lodination of 2-Benzyloxyphenol

This protocol is adapted from a published thesis from the University of Glasgow.
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Materials:

e 2-Benzyloxyphenol

lodine monochloride (ICI)

Dry ether

Petroleum ether (40-60 °C)

Ethyl acetate (EtOAC)

Procedure:

A solution of 2-benzyloxyphenol (1 equivalent) in dry ether is prepared in a suitable reaction
vessel.

 To this solution, a solution of iodine monochloride (1.43 equivalents) in dry ether is added
dropwise.

o The reaction mixture is stirred at room temperature and monitored by thin-layer
chromatography (TLC) to determine the completion of the reaction.

o Upon completion, the reaction is quenched, and the crude product is extracted.

e The crude product is purified by column chromatography on silica gel using a mixture of
petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield 2-Benzyloxy-4-
iodophenol.

Spectroscopic Data for Structure Elucidation

The structural confirmation of 2-Benzyloxy-4-iodophenol is achieved through a combination
of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR) Data:

A published US patent provides the following *H NMR data for 2-Benzyloxy-4-iodophenol.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
9.33 S 1H Phenolic -OH
7.49-7.42 m 2H Aromatic-H (Benzyl)
7.42-7.30 m 3H Aromatic-H (Benzyl)
7.21 d, J=2.5 Hz 1H H-3 (Aromatic)
7.09 dd, J=8.7, 2.5 Hz 1H H-5 (Aromatic)
6.78 d, J=8.7 Hz 1H H-6 (Aromatic)
5.11 s 2H -OCHa-

Solvent: DMSO-ds, Frequency: 501 MHz

13C NMR (Carbon-13 NMR) Data:

While direct experimental 3C NMR data for 2-Benzyloxy-4-iodophenol is not readily available
in the searched literature, the expected chemical shifts can be predicted based on the analysis
of structurally similar compounds.
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Carbon Atom Predicted Chemical Shift () ppm
C-1 (C-OH) ~154
C-2 (C-OBn) ~148
C-3 ~118
C-4 (C-I) ~85
C-5 ~133
C-6 ~117
-OCHa- ~71
Benzyl C (ipso) ~137
Benzyl C (ortho) ~128
Benzyl C (meta) ~129
Benzyl C (para) ~128

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm~—2) Intensity Assignment

~3400 Broad O-H stretch (phenolic)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic, -CHz-)
~1600, ~1500 Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (aryl ether)
~1100 Strong C-O stretch (phenol)
~600-500 Medium C-I stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Predicted Mass Spectrum Data:

miz Interpretation

326 [M]* (Molecular ion)
235 [M - CH2Ph]*

91 [C7H7]* (Tropylium ion)

Experimental Workflow and Logic

The synthesis and structural elucidation of 2-Benzyloxy-4-iodophenol follow a logical
workflow, beginning with the synthesis of the target molecule followed by its purification and

comprehensive spectroscopic analysis.
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Caption: Workflow for the synthesis and structural elucidation of 2-Benzyloxy-4-iodophenol.
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 To cite this document: BenchChem. [In-Depth Technical Guide to the Structure Elucidation of
2-Benzyloxy-4-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135325#structure-elucidation-of-2-benzyloxy-4-
iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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